

IUPAC name for C₉H₁₃NO phenol derivative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-[(Dimethylamino)methyl]phenol

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An In-Depth Technical Guide on p-Synephrine: A Phenol Derivative with the Molecular Formula C₉H₁₃NO

IUPAC Name: 4-[1-hydroxy-2-(methylamino)ethyl]phenol

This technical guide provides a comprehensive overview of p-synephrine, a protoalkaloid phenol derivative. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, pharmacological actions, relevant signaling pathways, and established experimental protocols.

Physicochemical Properties

p-Synephrine is the primary protoalkaloid found in the peel of bitter orange (*Citrus aurantium*) and other *Citrus* species.^{[1][2]} It is structurally similar to endogenous amines like epinephrine and norepinephrine.^[3] The naturally occurring form is the L- or [R-(-)]-enantiomer, while synthetic p-synephrine is a racemic mixture.^[4]

Property	Value	Reference
Molecular Formula	C9H13NO	[5]
Molecular Weight	167.208 g/mol	[5]
CAS Number	94-07-5	[5]
Appearance	White prismatic or flake crystals	[6]
Melting Point	187 °C	[5]
Solubility	Slightly soluble in water	[6]

Pharmacology and Mechanism of Action

The pharmacological profile of p-synephrine is distinct from other structurally similar amines like m-synephrine (phenylephrine) or ephedrine.[7] Its effects are primarily mediated through interactions with adrenergic receptors, though its binding affinities vary significantly across subtypes.[8][9]

Adrenergic Receptor Interactions

p-Synephrine exhibits a low binding affinity for α -1, α -2, β -1, and β -2 adrenoreceptors.[9] This characteristic explains the observed lack of significant cardiovascular effects, such as increased heart rate or blood pressure, at typical dosages.[8][10] In comparison to norepinephrine, its binding is approximately 1,000-fold weaker at α -1 and α -2 receptors and 40,000-fold weaker at β -1 and β -2 receptors.[9]

Conversely, p-synephrine acts as an agonist for β -3 adrenergic receptors.[9][10] Activation of β -3 receptors is associated with metabolic processes, including thermogenesis and lipolysis, which has led to its use in weight management supplements.[8][11]

Receptor Binding Affinity

Quantitative data on the binding affinity of p-synephrine is crucial for understanding its pharmacological profile. The following table summarizes its affinity for various adrenergic receptor subtypes.

Receptor Subtype	Binding Affinity (pKi)	Agonist/Antagonist Activity	Reference
α -1A	4.11	Partial Agonist	[12]
α -2A	4.44	Antagonist	[12]
α -2C	4.61	Antagonist	[12]
β -1 / β -2	Low affinity (qualitative)	Agonist	[9]
β -3	Moderate affinity (qualitative)	Agonist	[8][9]

Pharmacokinetics

Following oral administration in humans, p-synephrine is absorbed with peak plasma concentrations reached within 1-2 hours.[1][3] Its biological half-life is approximately 2 hours.[3][12]

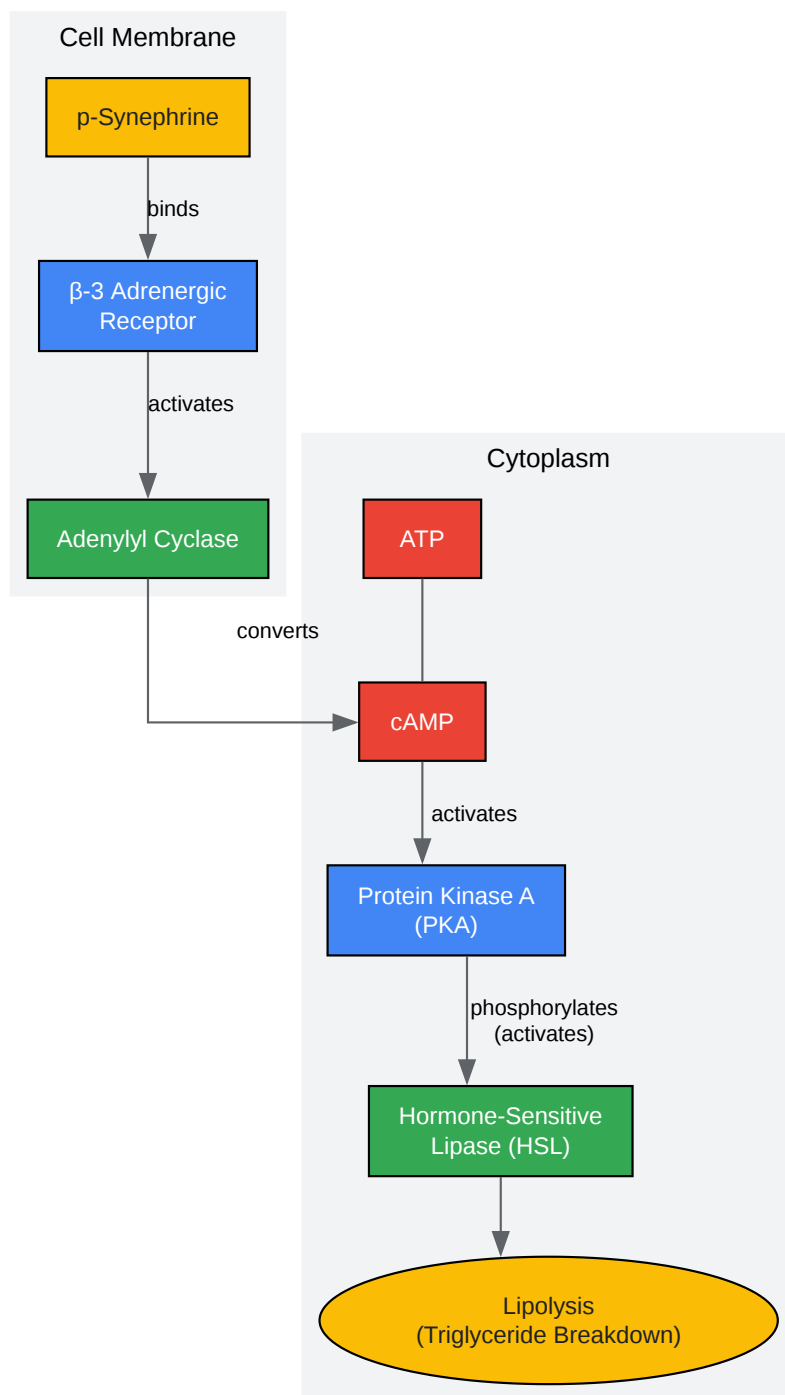
Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	1–2 hours	[3]
Elimination Half-life (T1/2)	~2 hours	[12]

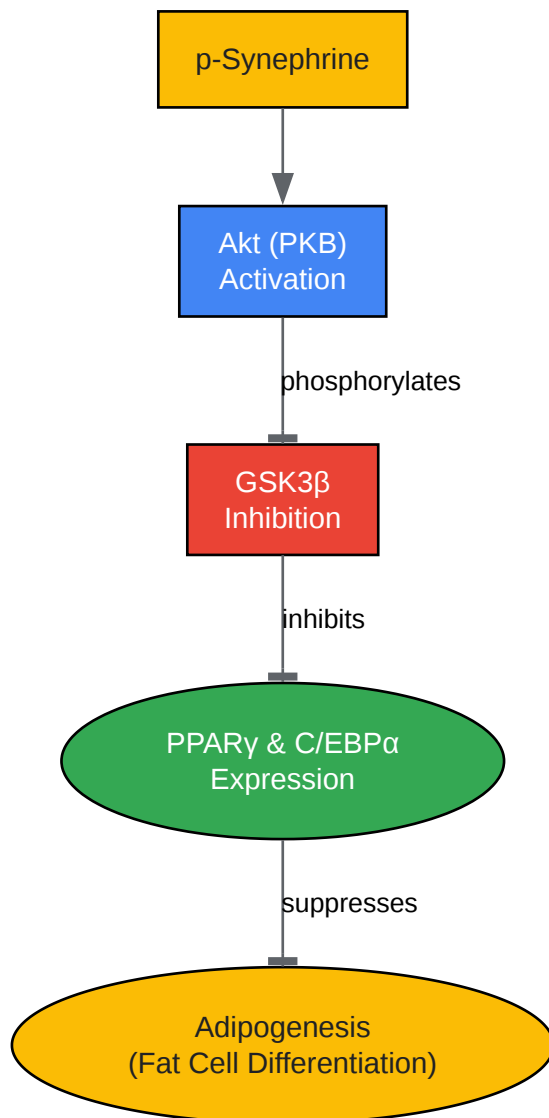
Key Signaling Pathways

p-Synephrine modulates several intracellular signaling pathways, contributing to its diverse biological effects, including anti-adipogenic and anti-inflammatory activities.

β -3 Adrenergic Receptor Signaling for Lipolysis

Activation of β -3 adrenergic receptors in adipose tissue by p-synephrine initiates a signaling cascade that leads to increased lipolysis and thermogenesis.[9][10]

β -3 Adrenergic Receptor Signaling Pathway for Lipolysis

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- To cite this document: BenchChem. [IUPAC name for C₉H₁₃NO phenol derivative]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593381#iupac-name-for-c9h13no-phenol-derivative]

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